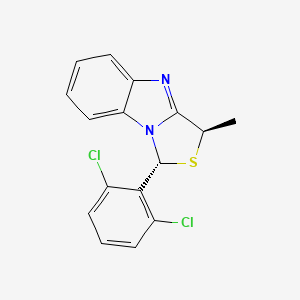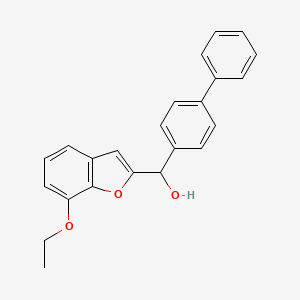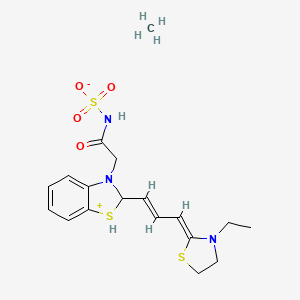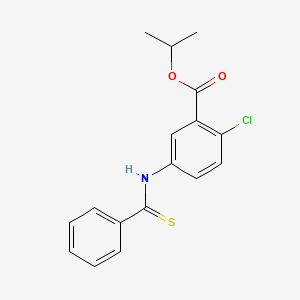
Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a benzoate ester, a chloro group, and a phenylthioxomethylamino group. It has been studied for its potential antiviral activities and other biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate typically involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrobenzoic acid with methylethyl alcohol in the presence of a catalyst to form the ester. This is followed by the reduction of the nitro group to an amino group, and subsequent reaction with phenylthioxomethyl chloride to introduce the phenylthioxomethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The phenylthioxomethyl group can undergo oxidation to form sulfoxides or sulfones.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Oxidation: Sulfoxides or sulfones.
Hydrolysis: 2-chloro-5-((phenylthioxomethyl)amino)benzoic acid.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects due to its antiviral activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate involves its interaction with specific molecular targets. It is believed to inhibit viral replication by interfering with viral DNA synthesis. The phenylthioxomethyl group plays a crucial role in binding to the active site of viral enzymes, thereby blocking their activity and preventing the virus from replicating.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylethyl 2-chloro-5-((phenylmethyl)amino)benzoate: Similar structure but lacks the thioxo group.
Ethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate: Similar structure but with an ethyl ester instead of a methylethyl ester.
Uniqueness
Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate is unique due to the presence of the phenylthioxomethyl group, which imparts specific chemical and biological properties. This group enhances its antiviral activity and makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
135812-52-1 |
|---|---|
Formule moléculaire |
C17H16ClNO2S |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
propan-2-yl 5-(benzenecarbonothioylamino)-2-chlorobenzoate |
InChI |
InChI=1S/C17H16ClNO2S/c1-11(2)21-17(20)14-10-13(8-9-15(14)18)19-16(22)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,22) |
Clé InChI |
OFACSEGHKGHBNB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



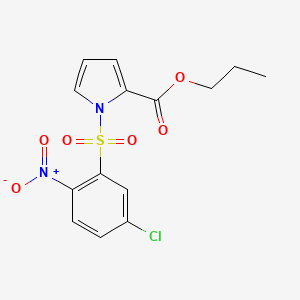
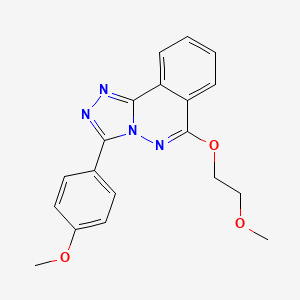
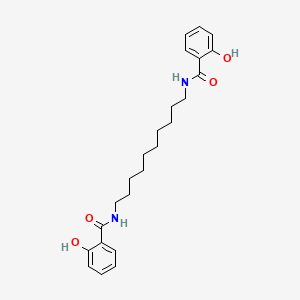

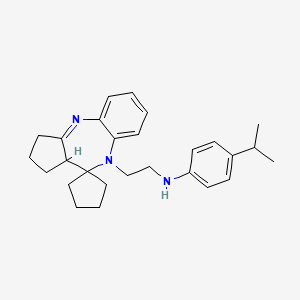
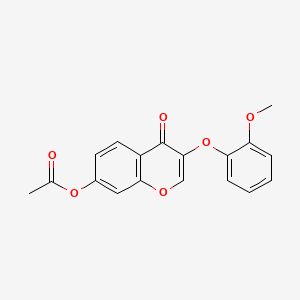
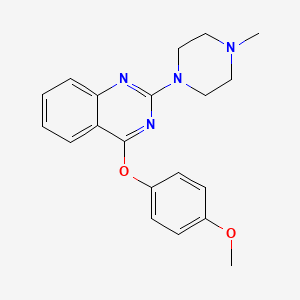
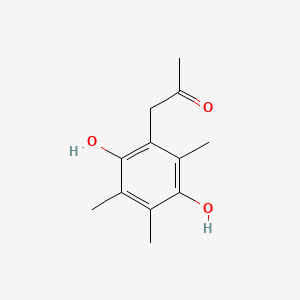
![N-(4,7,14,20,27,37-hexaoxo-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8(13),9,11,19(28),21,23,25,29,31,33,35,38,40,42-octadecaen-9-yl)benzamide](/img/structure/B12720810.png)

